This compound is classified as a bicyclic alcohol due to the presence of a hydroxyl group attached to a bicyclo[1.1.1]pentane framework. Bicyclo[1.1.1]pentanes are often utilized as bioisosteres for aromatic rings in drug development, enhancing the pharmacokinetic profiles of various compounds. The synthesis of 5-phenylbicyclo[1.1.1]pentan-5-ol has been explored in several studies, indicating its relevance in contemporary organic chemistry and medicinal applications .
The synthesis of 5-phenylbicyclo[1.1.1]pentan-5-ol can be achieved through various methods, often involving the functionalization of bicyclo[1.1.1]pentane derivatives.
One common approach involves the following steps:
For example, one study describes the synthesis of bicyclo[1.1.1]pentane derivatives via metal-free homolytic aromatic alkylation, yielding various functionalized products with good efficiency .
The molecular structure of 5-phenylbicyclo[1.1.1]pentan-5-ol can be described as follows:
Crystallographic studies and NMR spectroscopy can provide insights into the spatial arrangement of atoms within this compound, revealing its stereochemical configuration and confirming its identity .
5-Phenylbicyclo[1.1.1]pentan-5-ol can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The physical and chemical properties of 5-phenylbicyclo[1.1.1]pentan-5-ol include:
Property | Value |
---|---|
Molecular Formula | C13H14O |
Molecular Weight | 198.25 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) |
Density | Not extensively reported |
These properties indicate that the compound is likely to be a solid at room temperature with moderate solubility in organic solvents .
5-Phenylbicyclo[1.1.1]pentan-5-ol has potential applications in various fields:
Research continues to explore its utility in medicinal chemistry, particularly in designing inhibitors for specific biological pathways .
The exploration of bicyclo[1.1.1]pentane (BCP) began in the mid-20th century, driven by curiosity about highly strained cage structures. Kenneth Wiberg and Frederick Walker pioneered its application in 1982, using BCP to synthesize [1.1.1]propellane—a molecule pivotal for radical addition reactions due to its central C–C bond strain [1]. Early syntheses relied on multistep sequences with low yields, such as dichlorocarbene insertion into bicyclo[1.1.0]butane followed by dechlorination [3]. This limited BCP’s utility in medicinal chemistry until the 2010s, when scalable methods emerged. A landmark 2024 study demonstrated kilogram-scale synthesis of BCP iodides via light-enabled reactions between alkyl iodides and [1.1.1]propellane in flow reactors, eliminating catalysts or additives [5]. This innovation transformed BCP from a laboratory curiosity to a practical building block, enabling diverse functionalizations (e.g., fluorinated, heterocyclic, and deuterated derivatives) [5]. Concurrently, crystallographic analyses confirmed BCP’s geometric similarity to para-substituted benzenes, positioning it as a strategic bioisostere [1] [9].
Bicyclo[1.1.1]pentane derivatives address critical limitations of planar aromatic systems in pharmaceuticals. Their saturated, three-dimensional architecture enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Unlike benzenes, which form cytotoxic epoxides (Figure 1), BCPs undergo slower hydroxylation via radical intermediates, reducing reactive metabolite risks [9]. Additionally, BCPs improve solubility and reduce nonspecific binding by disrupting π-π stacking. Experimental evidence from immobilized artificial membrane chromatography (IAM) shows BCP analogues exhibit lower Chromatographic Hydrophobicity Index (CHI) values than their benzene counterparts (Figure 2), indicating weaker hydrophobic interactions with biomolecules [9].
Table 1: Physicochemical Improvements in BCP-Containing Drug Candidates
Property | Parent Compound | BCP Analogue | Change |
---|---|---|---|
Solubility (μM) | 8 | 74 | ↑ 9.3× |
Membrane Permeability (nm/s) | 230 | 705 | ↑ 3.1× |
Metabolic Stability (CLint, mL/min/g) | 1.22 | 0.76 | ↓ 38% |
Aromatic Ring Count | 2 | 1 | ↓ 50% |
Data derived from LpPLA₂ inhibitor optimization [3] [9].
For 5-phenylbicyclo[1.1.1]pentan-5-ol, the quaternary bridgehead carbon imposes tetrahedral geometry, enabling exploration of orthogonal pharmacophore space inaccessible to flat systems [9]. This stereodiversity is crucial for targeting allosteric binding pockets or optimizing ligand–protein fit without altering electronic properties.
Bicyclo[1.1.1]pentanes serve as nonclassical bioisosteres for para-substituted benzenes and linear alkynes, replicating key geometric parameters while improving drug-like properties. The distance between BCP bridgehead atoms (1.89 Å) and substituent projection (6.5 Å) mirrors para-disubstituted benzene (1.4 Å ring diameter; 6.5 Å substituent span) [1] [6]. This mimicry is exemplified by Pfizer’s γ-secretase inhibitor, where BCP replacement of a benzene ring maintained potency (IC50 ≈ 0.3 nM) while boosting solubility and metabolic stability [9]. Similarly, in darapladib analogues, BCP substitution for a biaryl linker preserved LpPLA₂ inhibition (pIC50 = 9.4 vs. 10.2) and enhanced permeability 3-fold (Table 1) [3].
Table 2: Bioisosteric Applications of Bicyclo[1.1.1]pentanes
Target System | BCP Role | Outcome |
---|---|---|
γ-Secretase Inhibitor | para-Benzene replacement | ↑ Solubility, ↑ Metabolic stability |
LpPLA₂ Inhibitor | Biaryl spacer replacement | ↑ Permeability, ↑ Solubility |
MDM2 Inhibitor (AA-115) | Benzene replacement | Maintained potency, ↓ ClogP |
Metabotropic Glutamate Receptor Antagonist | para-Carboxyphenyl replacement | Improved binding affinity |
Compiled from medicinal chemistry case studies [1] [3] [9].
For alkyne surrogacy, BCP’s rigid span between bridgeheads (2.5 Å) approximates a C≡C bond (2.2 Å), offering saturation without conformational flexibility. Strategies for deploying 5-phenylbicyclo[1.1.1]pentan-5-ol capitalize on its phenol-like geometry, with the phenyl group projecting orthogonally from the BCP scaffold. This allows simultaneous engagement of disparate binding sites—a feat unachievable with alkynes or flexible chains [6] [9]. Recent photoelectrochemical methods further enable modular access to BCP-aniline bioisosteres, expanding into ortho/meta-mimetics like bicyclo[3.1.1]heptanes [8].
FiguresFigure 1: CYP450 metabolism of benzene (forming cytotoxic epoxides) vs. BCP (slower hydroxylation via radicals) [9].Figure 2: CHI(IAM) values for benzene- (a-series) and BCP-containing (b-series) compounds. Lower CHI = reduced nonspecific binding [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0